N-(5-CHLORO-2-METHOXYPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE
Overview
Description
N-(5-Chloro-2-methoxyphenyl)-3,4-dimethoxybenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chloro and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzene-1-sulfonamide typically involves the reaction of benzene sulfonyl chloride with 2-amino-4-chloroanisole. The reaction is carried out in the presence of a base such as sodium hydride and a solvent like N,N-dimethylformamide (DMF). The reaction conditions include stirring the mixture at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methoxyphenyl)-3,4-dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(5-Chloro-2-methoxyphenyl)-3,4-dimethoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-2-hydroxyphenyl)-acetamide
- N-(5-Chloro-2-methoxyphenyl)methanesulfonamide
- Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester
Uniqueness
N-(5-Chloro-2-methoxyphenyl)-3,4-dimethoxybenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy substitution on the benzene ring enhances its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO5S/c1-20-13-6-4-10(16)8-12(13)17-23(18,19)11-5-7-14(21-2)15(9-11)22-3/h4-9,17H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTLJAJEOWDORU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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